[(2,3-difluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a difluorophenyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,3-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the difluorophenyl intermediate.
Coupling with Pyrazolylmethyl Group: The intermediate is then coupled with 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activity. Its combination of a difluorophenyl group and a pyrazolylmethyl group sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H17F2N3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-10(2)19-7-6-12(18-19)9-17-8-11-4-3-5-13(15)14(11)16/h3-7,10,17H,8-9H2,1-2H3 |
InChI Key |
SRNTWROEEFEKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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